2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)- is a complex organic compound primarily classified as an impurity related to Ranitidine, a medication used to reduce stomach acid. The compound has a molecular formula of C13H21N3O3S2 and a molecular weight of 331.45 g/mol, indicating its complexity and potential utility in pharmaceutical applications .
This compound falls under the category of impurities in pharmaceuticals, particularly related to histamine receptors, nociception, memory, learning and cognition, schizophrenia, sleep disorders, pain, and inflammation . It is also classified as an impurity reference material for various applications in drug development.
The synthesis of 2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)- involves several steps typical of organic synthesis:
Each step requires careful control of reaction conditions to ensure high yields and purity.
The synthesis may involve various reagents including methyl iodide for methylation and sulfur-containing compounds for thioether formation. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and minimizing side reactions.
InChI=1S/C13H21N3O3S2/c1-15(2)8-11-4-5-12(19-11)10-21-7-6-14-13(20-3)9-16(17)18/h4-5,9,14H,6-8,10H2,1-3H3The compound can participate in various chemical reactions typical of amines and thiols:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. For instance, protecting groups may be necessary during multi-step synthesis to ensure selectivity.
The mechanism of action for 2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)- primarily relates to its interactions with biological targets such as histamine receptors. The compound's structure allows it to mimic certain neurotransmitters or hormones, potentially influencing pathways involved in cognition and pain perception.
Research into its specific mechanisms remains limited but suggests involvement in modulating receptor activity or signaling pathways relevant to its therapeutic applications .
The physical properties include:
Key chemical properties include:
Relevant data from suppliers indicate that the compound should be stored at +4°C to maintain stability .
The primary applications of 2-Furanmethanamine, N,N-dimethyl-5-(((2-((2,4-dinitrophenyl)amino)ethyl)thio)methyl)- include:
This compound serves as an important tool in both research and pharmaceutical contexts due to its structural characteristics and biological relevance.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7